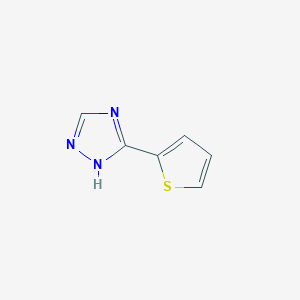![molecular formula C32H24F6IrN4P B13680642 [Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
[Ir(ppy)2(bpy)]PF6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [Ir(ppy)2(bpy)]PF6, also known as bis(2-phenylpyridine)(2,2’-bipyridine)iridium(III) hexafluorophosphate, is a luminescent cationic heteroleptic iridium(III) complex. This compound is notable for its photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(ppy)2(bpy)]PF6 typically involves the reaction of 2-phenylpyridine with iridium trichloride hydrate to form a dimeric iridium complex. This dimer is then reacted with 2,2’-bipyridine in the presence of a suitable base, such as sodium carbonate, to yield the desired iridium complex. The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Ir(ppy)2(bpy)]PF6 undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine or phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as sodium borohydride. Typical reaction conditions involve the use of solvents like acetonitrile or dichloromethane, and reactions are often carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in photoredox catalysis, the compound can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of organic products .
Wissenschaftliche Forschungsanwendungen
[Ir(ppy)2(bpy)]PF6 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which [Ir(ppy)2(bpy)]PF6 exerts its effects involves its ability to absorb visible light and enter an excited state. This excited state can then transfer energy to other molecules, driving various chemical reactions. The compound’s photoredox catalytic activity is attributed to its ability to undergo multiple photoexcitation steps, enabling it to facilitate reactions that require high energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Ir(dtbbpy)(ppy)2]PF6: This compound, which includes 4,4’-di-tert-butyl-2,2’-bipyridine as a ligand, is another iridium-based photocatalyst with similar applications.
[Ir(dF(CF3)ppy)2(bpy)]PF6: This variant includes 2-(2,4-difluorophenyl)pyridine ligands and is used in similar photoredox catalytic applications.
Uniqueness
[Ir(ppy)2(bpy)]PF6 is unique due to its specific combination of ligands, which provides a balance of photophysical properties and stability. This makes it particularly effective in applications requiring long-lived excited states and efficient energy transfer .
Eigenschaften
Molekularformel |
C32H24F6IrN4P |
|---|---|
Molekulargewicht |
801.7 g/mol |
IUPAC-Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)


![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13680591.png)

![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)



![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
